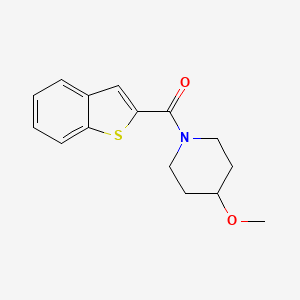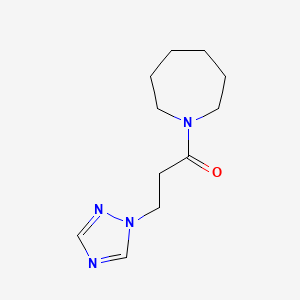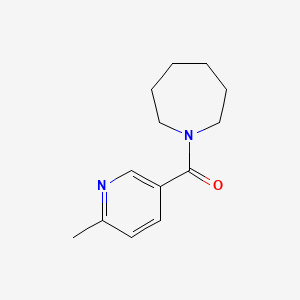![molecular formula C15H23NO B7508318 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of hallucinogens. It is structurally similar to the widely known drug, MDMA or ecstasy. DMMDA-2 has gained attention in recent years due to its potential therapeutic properties and its ability to induce altered states of consciousness.
Mécanisme D'action
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to the release of serotonin and other neurotransmitters. This activation is responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also increases the release of dopamine and norepinephrine, which are neurotransmitters associated with pleasure and arousal. Additionally, this compound has been found to increase cerebral blood flow, which could be responsible for its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine in lab experiments is its ability to induce altered states of consciousness, which could be useful in studying the brain and its functions. However, one limitation is the potential for adverse effects, such as increased heart rate and blood pressure, which could be harmful to research subjects.
Orientations Futures
There are several potential future directions for research on 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, more research could be done on its anti-inflammatory and analgesic properties, as well as its effects on cerebral blood flow. Finally, further studies could be done to investigate the potential risks and benefits of using this compound in a therapeutic setting.
Méthodes De Synthèse
The synthesis of 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine involves the reaction of 1-(3,5-dimethylphenyl)propan-2-amine with paraformaldehyde and methanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation. Additionally, this compound has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-8-13(2)10-14(9-12)11-16-6-4-15(17-3)5-7-16/h8-10,15H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMSRIYZLPYKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC(CC2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)



